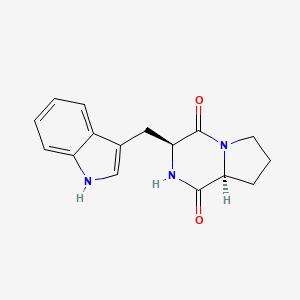

Brevianamida F

Descripción general

Descripción

Brevianamida F, también conocida como ciclo-(L-Trp-L-Pro), es un compuesto natural que pertenece a la clase de las 2,5-diketopiperazinas. Es el miembro más simple y el precursor biosintético de una gran familia de 2,5-diketopiperazinas preniladas de triptófano-prolina biológicamente activas. Estos compuestos son producidos por hongos como Aspergillus fumigatus y especies de Aspergillus . La this compound se ha aislado de diversas fuentes, incluida la bacteria Streptomyces sp. cepa TN58, y ha mostrado actividad contra bacterias Gram-positivas como Staphylococcus aureus y Micrococcus luteus .

Aplicaciones Científicas De Investigación

Brevianamida F tiene una amplia gama de aplicaciones de investigación científica debido a su actividad biológica y propiedades químicas. En química, sirve como precursor para la síntesis de otras diketopiperazinas biológicamente activas. En biología y medicina, this compound ha mostrado actividad antibacteriana y antifúngica, lo que la convierte en una posible candidata para el desarrollo de nuevos agentes antimicrobianos . Además, se ha estudiado su actividad contra bacterias Gram-positivas y hongos para posibles aplicaciones terapéuticas .

Mecanismo De Acción

El mecanismo de acción de Brevianamida F implica su interacción con objetivos moleculares y vías en bacterias y hongos. Se ha demostrado que inhibe el crecimiento de bacterias Gram-positivas interfiriendo con la síntesis de su pared celular y otros procesos celulares esenciales . Los objetivos moleculares y vías exactas involucrados en su actividad antifúngica aún están bajo investigación, pero se cree que altera las membranas celulares de los hongos e inhibe enzimas clave necesarias para el crecimiento de los hongos .

Análisis Bioquímico

Biochemical Properties

Brevianamide F plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of prenylated tryptophan-proline 2,5-diketopiperazines. The enzyme FtmPT1 from Aspergillus fumigatus catalyzes the regular C2-prenylation of Brevianamide F in the biosynthesis of verruculogen and fumitremorgins . Additionally, Brevianamide F has been shown to interact with cyclic dipeptide prenyltransferases, which are crucial for its biological activity .

Cellular Effects

Brevianamide F exhibits various effects on different types of cells and cellular processes. It has been shown to possess antifungal activity against fungi such as Trichophyton rubrum, Cryptococcus neoformans, and Candida albicans . In mammalian cells, Brevianamide F has demonstrated cytotoxicity, particularly in lung cells, where it induces elevated levels of tumor necrosis factor-alpha (TNF-α), macrophage inflammatory protein-2 (MIP-2), and interleukin 6 (IL-6) . These effects suggest that Brevianamide F can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Brevianamide F exerts its effects through various binding interactions with biomolecules. The enzyme FtmPT1 catalyzes the prenylation of Brevianamide F, which is a key step in its biosynthesis . This prenylation enhances the biological activity of Brevianamide F, making it more effective against target organisms. Additionally, Brevianamide F has been shown to inhibit certain enzymes, contributing to its antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Brevianamide F can change over time. Studies have shown that Brevianamide F is relatively stable under standard conditions (25°C, 100 kPa) . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other compounds. Long-term studies have indicated that Brevianamide F can have sustained effects on cellular function, particularly in terms of its antimicrobial and cytotoxic properties .

Dosage Effects in Animal Models

The effects of Brevianamide F vary with different dosages in animal models. At lower doses, Brevianamide F has shown potential for use in the treatment of cardiovascular dysfunction . Higher doses have been associated with hepatotoxicity, indicating a threshold effect . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits of Brevianamide F while minimizing adverse effects.

Metabolic Pathways

Brevianamide F is involved in several metabolic pathways, including the biosynthesis of prenylated tryptophan-proline 2,5-diketopiperazines. The enzyme FtmPT1 catalyzes the prenylation of Brevianamide F, which is a crucial step in its metabolic pathway . This prenylation reaction enhances the biological activity of Brevianamide F and contributes to its antimicrobial properties .

Transport and Distribution

Within cells and tissues, Brevianamide F is transported and distributed through interactions with various transporters and binding proteins. The prenylation of Brevianamide F by FtmPT1 influences its localization and accumulation within cells . This modification enhances its biological activity and ensures its effective distribution to target sites .

Subcellular Localization

Brevianamide F is localized within specific subcellular compartments, where it exerts its activity. The prenylation of Brevianamide F by FtmPT1 directs it to specific cellular compartments, enhancing its biological activity . Additionally, post-translational modifications such as prenylation play a crucial role in the subcellular localization and function of Brevianamide F .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Brevianamida F implica el anclaje del triptófano a soportes sólidos mediante un mango dihidropiranílico. Este método permite la formación de la diketopiperazina natural this compound. El proceso implica la preparación de un nuevo mango (ácido 4-[(3,4-dihidro-2H-piran-2-il)metoxibenzoico] para funcionalizar resinas de aminometil o metilbenzhidrilamida. La formación de un enlace hemiaminal con el sistema indol se puede lograr mediante calentamiento convencional o por microondas en 1,2-dicloroetano en presencia de p-toluenosulfonato de piridina, obteniendo rendimientos del 70-95% . El aminoácido se puede liberar de la resina a temperatura ambiente utilizando ácido trifluoroacético en diclorometano con un captador de cationes, obteniendo rendimientos de hasta el 90% .

Métodos de producción industrial: Los métodos de producción industrial para this compound no están bien documentados, pero las rutas sintéticas descritas anteriormente se pueden adaptar para la producción a gran escala. El uso de síntesis en fase sólida y resinas funcionalizadas permite la producción eficiente y escalable de this compound y compuestos relacionados.

Análisis De Reacciones Químicas

Tipos de reacciones: Brevianamida F experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones están facilitadas por la presencia de grupos funcionales como el anillo indol y el núcleo diketopiperazínico.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes, agentes reductores y nucleófilos. Por ejemplo, la oxidación de this compound se puede lograr utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno. Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Principales productos formados: Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de this compound, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto.

Comparación Con Compuestos Similares

Brevianamida F es parte de una familia más grande de 2,5-diketopiperazinas, que incluye compuestos como Brevianamida A y Brevianamida B . Estos compuestos comparten una estructura central similar pero difieren en sus cadenas laterales y grupos funcionales. Brevianamida A y B también son producidas por hongos y han mostrado diversas actividades biológicas, incluidos efectos insecticidas y citotóxicos . En comparación con Brevianamida A y B, this compound es única en su simplicidad y sirve como un precursor biosintético para diketopiperazinas más complejas .

Compuestos similares

- Brevianamida A

- Brevianamida B

- Paraherquamidas

- Malbrancheamidas

- Stephacidins

- Notoamides

Estos compuestos son estructuralmente similares a this compound y pertenecen a la misma clase de 2,5-diketopiperazinas.

Propiedades

IUPAC Name |

(3S,8aS)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFZBPVMVYTEKZ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959075 | |

| Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38136-70-8 | |

| Record name | Brevianamide F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38136-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevianamide F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038136708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREVIANAMIDE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76XZ426FPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

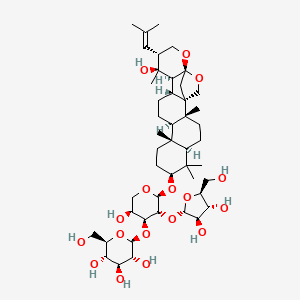

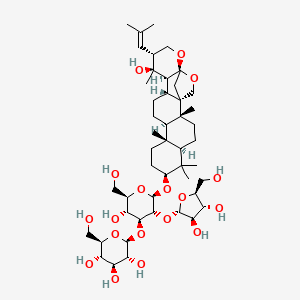

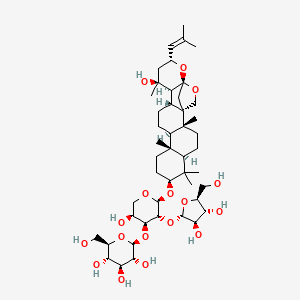

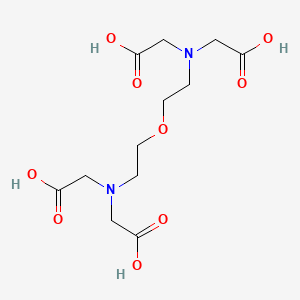

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Brevianamide F?

A1: Brevianamide F has the molecular formula C16H17N3O2 and a molecular weight of 283.32 g/mol.

Q2: Are there any spectroscopic data available for Brevianamide F?

A2: Yes, numerous studies have characterized Brevianamide F using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies provide detailed information on its structural features and fragmentation patterns. [, , , , , , ] For specific spectroscopic data, please refer to the cited research articles.

Q3: How is Brevianamide F synthesized in nature?

A3: Brevianamide F is biosynthesized by various fungal species, predominantly Aspergillus fumigatus. It is produced through a non-ribosomal peptide synthetase (NRPS) pathway. [, , , ] The gene ftmA encodes the specific NRPS, Brevianamide Synthetase, which catalyzes the formation of Brevianamide F from the amino acids tryptophan and proline. [, ]

Q4: Has Brevianamide F been found in any other organisms besides fungi?

A4: While primarily found in fungi, Brevianamide F has also been isolated from a bacterium of the Vibrio sp., separated from the marine sponge Hyrtios altum. [] Additionally, it was reported for the first time from a Streptomyces sp. []

Q5: How does Brevianamide F contribute to the biosynthesis of other bioactive compounds?

A6: Brevianamide F acts as a substrate for prenyltransferases, enzymes that attach a prenyl group to specific positions on the indole ring. [, , , , ] This prenylation step is often crucial for enhancing the biological activity and diversifying the structures of downstream alkaloids.

Q6: Can you give an example of a bioactive compound derived from Brevianamide F?

A7: One example is Tryprostatin B, a potent antitumor agent. It is generated by the prenylation of Brevianamide F at the C-2 position of the indole nucleus by the prenyltransferase FtmPT1. [, , , ]

Q7: What is the role of prenyltransferases in modifying Brevianamide F?

A8: Prenyltransferases exhibit remarkable regioselectivity in attaching prenyl groups to different positions on the indole ring of Brevianamide F. This regiospecificity significantly impacts the biological activities of the resulting prenylated products. [, , , , ]

Q8: How does modifying the structure of Brevianamide F affect its activity?

A9: Studies have shown that even minor structural modifications, such as the introduction of aryl groups at the C-2 position, can significantly alter the activity of Brevianamide F. For instance, C2-arylated analogs exhibit enhanced antitumor activity compared to the parent compound. []

Q9: Can the regioselectivity of prenyltransferases be manipulated?

A10: Research indicates that mutations in the active site of prenyltransferases, such as FtmPT1, can alter their regioselectivity. For example, the Gly115Thr mutant of FtmPT1 produces a novel cyclized product alongside Tryprostatin B. [, ]

Q10: What analytical techniques are used to study Brevianamide F and its derivatives?

A11: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the identification and quantification of Brevianamide F and related compounds in complex mixtures. [, , ] NMR spectroscopy is essential for structure elucidation. [, , , , , , ]

Q11: What are the potential applications of Brevianamide F and its derivatives in drug discovery?

A12: Given the diverse biological activities of Brevianamide F derivatives, they hold promise as lead compounds for developing new drugs against cancer, infectious diseases, and agricultural pests. [, , , ] Further research is necessary to fully explore their therapeutic potential and optimize their pharmacological properties.

Q12: How can we further explore the chemical diversity of Brevianamide F derivatives?

A13: Combining chemical synthesis with enzymatic modification using engineered prenyltransferases offers a powerful approach for generating a diverse library of Brevianamide F derivatives with potentially enhanced or novel biological activities. [] Additionally, exploring the effects of deuterium enrichment on fungal secondary metabolite production, as showcased with the production of a deuterium-labeled version of pigmentosin A (6) from an Aspergillus sp., might offer a novel method for expanding chemical diversity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.